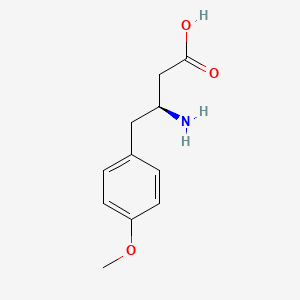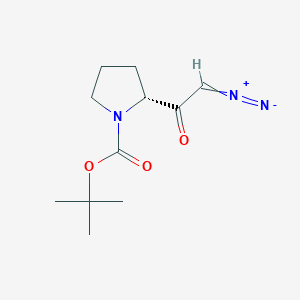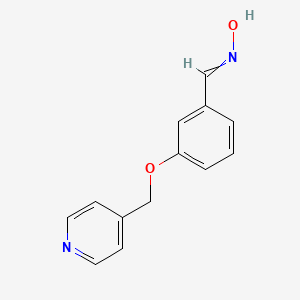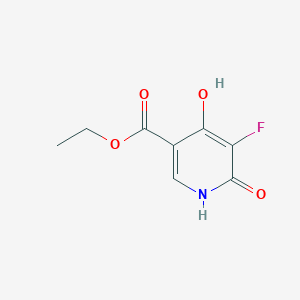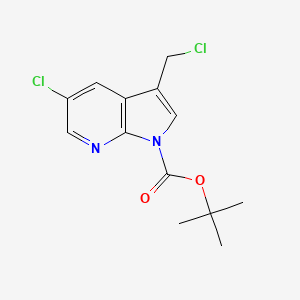
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole
Descripción general
Descripción
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole, abbreviated as BOC-Cl-CMA, is an organic compound belonging to the class of azaindoles. It is a white crystalline solid with a melting point of 154-155 °C. In recent years, BOC-Cl-CMA has been used in a variety of scientific research applications due to its interesting properties, such as its solubility in a variety of organic solvents and its stability under different reaction conditions.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- 7-Azaindole Derivatives : Research by Yakhontov, Uritskaya, and Rubtsov (1966) extended the application of reactions involving secondary amines and substituted 2-chloro-3-(β-chloroethyl) pyridines to synthesize 7-azaindole derivatives, leading to compounds like 1-phenyl-5-cyano-7-azaindole (Yakhontov, Uritskaya, & Rubtsov, 1966).
- Methods for Synthesis and Diversification : Varnes et al. (2016) adapted synthetic methods for late-stage diversification of 2,4-substituted 7-azaindoles. This included optimizing conditions for converting Boc-protected 4-chloro-2-(piperidin-4-yl)-7-azaindole to pinacol borate ester (Varnes et al., 2016).
Chemical Properties and Reactions
- Acylation Procedures : Zhang et al. (2002) explored conditions for acylating azaindoles at the C-3 position using compounds like acetyl chloride, benzoyl chloride, and chloromethyl oxalate (Zhang et al., 2002).
- Luminescence and Reactivity : Zhao and Wang (2010) investigated 7-azaindole and its derivatives for uses in biological probes and imaging, as well as applications in materials science and chemical bond activation (Zhao & Wang, 2010).
Synthesis Techniques
- Microwave-Assisted Synthesis : Schirok (2006) presented a microwave-assisted synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, highlighting the method's robustness and flexibility (Schirok, 2006).
- Synthesis of 3-Halo-7-azaindoles : Philips et al. (2019) developed an atom-economical approach for synthesizing 3-iodo-7-azaindoles, employing environmentally benign copper-mediated cyclization (Philips, Cunningham, Naran, & Kesharwani, 2019).
Coordination Chemistry
- Complexes with Metals : Song, Jia, Wu, and Wang (2005) studied complexes formed with Zn(II) and Cu(I) ions using scorpionate borate ligands containing 7-azaindole. These compounds exhibited dynamic behavior and blue emission in solution and the solid state (Song, Jia, Wu, & Wang, 2005).
Propiedades
IUPAC Name |
tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVEMLUIQUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

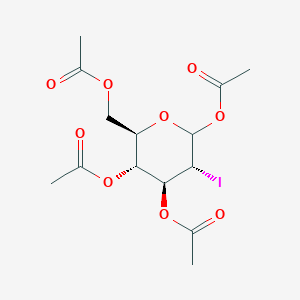
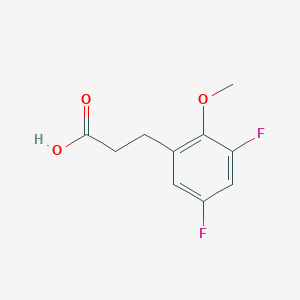
![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

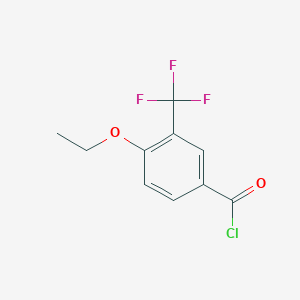

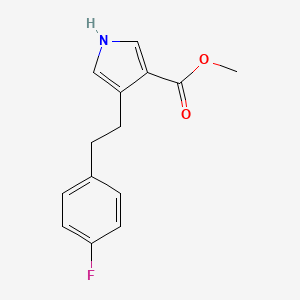
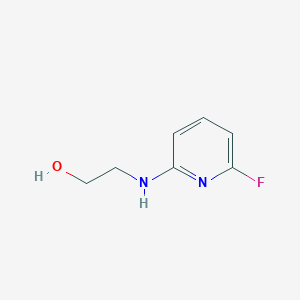
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
